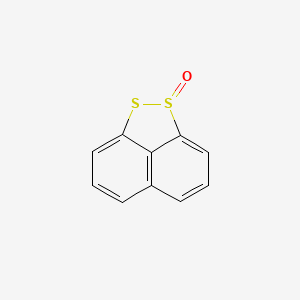
Naphthalene-1,8-disulfide-S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,8-disulfide-S-oxide is an organic compound with the molecular formula C₁₀H₆OS₂ and a molecular weight of 206.284 g/mol It is characterized by the presence of a naphthalene ring system substituted with two sulfur atoms and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1,8-disulfide-S-oxide typically involves the oxidation of naphthalene-1,8-disulfide. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-1,8-disulfide-S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to naphthalene-1,8-disulfide.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Naphthalene-1,8-disulfide.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,8-disulfide-S-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Naphthalene-1,8-disulfide-S-oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, affecting redox-sensitive pathways and enzymes. It may also interact with sulfur-containing biomolecules, leading to modifications in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,8-disulfide: Lacks the oxygen atom, making it less reactive in oxidation reactions.
Naphthalene-1,8-dithiol: Contains two thiol groups instead of a disulfide and an oxide group.
Naphthalene-1,8-sulfone: Contains two sulfone groups, making it more oxidized than Naphthalene-1,8-disulfide-S-oxide.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
49833-12-7 |
|---|---|
Molekularformel |
C10H6OS2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
2λ4,3-dithiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2-oxide |
InChI |
InChI=1S/C10H6OS2/c11-13-9-6-2-4-7-3-1-5-8(12-13)10(7)9/h1-6H |
InChI-Schlüssel |
LIRFRPDBUURHNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)SS(=O)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
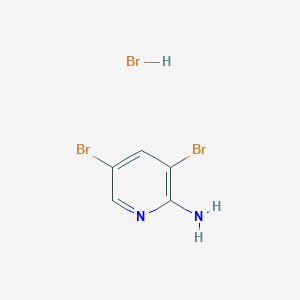
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

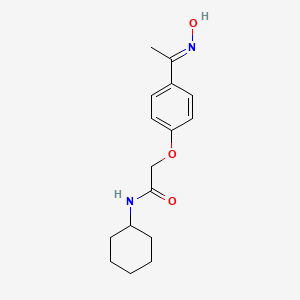
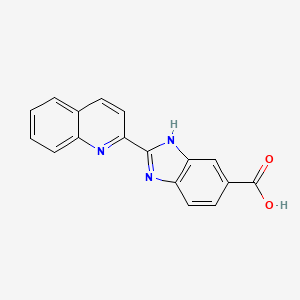


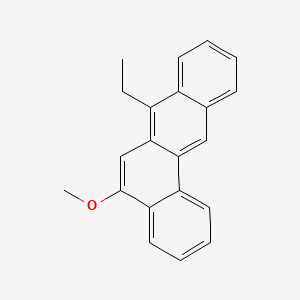
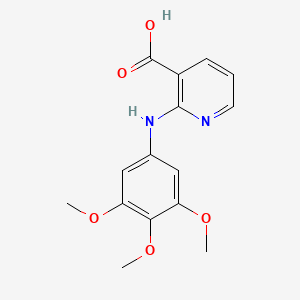
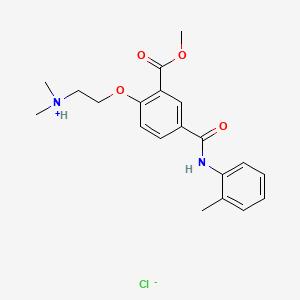
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)

